Alarmine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

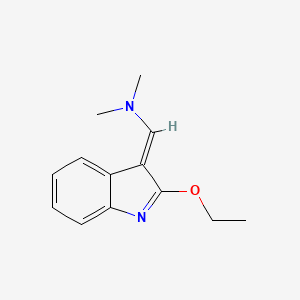

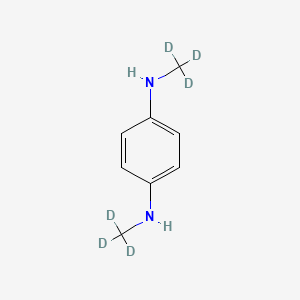

Alarmine-d6 is a biochemical used for proteomics research . It is a deuterated form of Alarmine, a compound that is commonly used as a synthetic intermediate in the pharmaceutical industry .

Molecular Structure Analysis

The molecular formula of this compound is C8H6D6N2 . The exact molecular structure is not provided in the available resources .Chemical Reactions Analysis

This compound is used in proteomics research . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

This compound has a molecular weight of 136.19400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the resources .Aplicaciones Científicas De Investigación

Alarmins: A Clinical Perspective

Alarmins are endogenous molecules that play a crucial role in the immune system's response to tissue damage. They contribute to inflammatory and autoimmune conditions, tumorigenesis, and cancer spread. However, they are also essential for tissue homeostasis, repair, and remodeling in various body parts, including the heart, skin, and nervous system. This indicates a potential clinical application of alarmins in managing such conditions and their role in tissue repair and regeneration (Chan et al., 2012).

Environmental and Biodiversity Impact

The ALARM (Assessing LArge-scale environmental Risks with tested Methods) project developed a method combining DPSIR (driving forces-pressures-state-impacts-responses) framework for identifying and analyzing environmental chemical risks to biodiversity in Europe. This method helps in understanding how modifying driving forces can reduce pressures on biodiversity, offering scientific advice to policymakers, especially in the context of the REACH regulation (Maxim & Spangenberg, 2009).

Alarmins in Immunological Responses

β-Defensin 2 and 3, members of the alarmin group, enhance IFN-α production by human plasmacytoid dendritic cells. They activate these cells by promoting the uptake of CpG and self DNA, thereby inducing an immune response. This discovery highlights the role of alarmins in vaccine formulations, potentially leading to improved immune responses (Tewary et al., 2013).

Alarmins in Osteoporosis

Alarmins play a significant role in bone remodeling processes related to osteoporosis. They could be used as biomarkers for the severity and progression of osteoporosis and potentially as pharmacological targets in therapies aimed at preventing bone loss and fragility fractures (De Martinis et al., 2020).

Alarmins and Antitumor Immunity

Certain alarmins, such as High-mobility group nucleosome-binding protein 1 (HMGN1), contribute to antitumor immunity. They act as early warning signals for the immune system, recruiting and activating leukocytes, particularly antigen-presenting cells. This opens up potential applications in cancer treatment and the use of alarmins as cancer biomarkers (Nie et al., 2016).

Alarmins in Antimicrobial Immunity

Alarmins enhance innate and adaptive antimicrobial immunity by activating antigen-presenting cells. This finding is particularly relevant in combating diseases like aspergillosis, suggesting potential therapeutic applications of alarmins in infectious diseases (Yang & Oppenheim, 2009).

Mecanismo De Acción

Target of Action

Alarmine-d6, also known as Alarmin, is an endogenous mediator that plays a crucial role in enhancing both innate and adaptive immune responses . Its primary targets are antigen-presenting cells (APCs), including dendritic cells . These cells play a vital role in the immune system by presenting antigens to T cells, thereby initiating an immune response .

Mode of Action

This compound can simultaneously induce the chemotactic migration and activation of its primary targets, the APCs . This dual action promotes the induction of immune responses . This compound is rapidly released by epithelial cells and local resident leukocytes in response to cell death or stimulation by pathogen-associated molecular patterns (PAMPs) .

Biochemical Pathways

This compound affects several biochemical pathways. It belongs to several structurally distinct superfamilies of proteins that have historically been identified as antimicrobial peptides and proteins (AMP), enzymes, or chromosome-binding proteins . The expression of most alarmins, including this compound, can be induced in the course of innate host defenses in response to PAMPs such as bacterial LPS or proinflammatory cytokines such as IL-1, TNF, and IFN .

Result of Action

The release of this compound leads to the activation of innate immune cells and the recruitment and activation of APCs . This results in the enhancement of both innate and adaptive immune responses . Therefore, this compound plays a fundamental role in the pathogenesis of a wide range of sterile or infection-induced immune and inflammatory disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stressful life experiences, especially those occurring early in life, have been suggested to exert a crucial impact on brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes . Additionally, climatic factors such as mean annual precipitation (MAP) and mean annual temperature (MAT) have been found to regulate the community assembly process of abundant and rare microbial communities in desert soil .

Propiedades

IUPAC Name |

1-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRZMTHMPKVOBP-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=C(C=C1)NC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)

![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)